molecular formula C7H9N3OS B2381562 (2-Methoxypyridin-3-yl)thiourea CAS No. 1103427-47-9

(2-Methoxypyridin-3-yl)thiourea

Cat. No.: B2381562
CAS No.: 1103427-47-9
M. Wt: 183.23
InChI Key: KRMVCPFWSGSMAG-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-3-yl)thiourea is an organosulfur compound with the molecular formula C7H9N3OS and a molecular weight of 183.23 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methoxy group at the 2-position and a thiourea group at the 3-position. It is a versatile compound with significant applications in various fields of scientific research.

Mechanism of Action

Target of Action

Thiourea derivatives, in general, have been known to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific targets for these activities can vary widely and are often dependent on the specific structure and functional groups present in the thiourea derivative.

Mode of Action

Thiourea derivatives are known to interact with their targets through various mechanisms, often involving the formation of strong hydrogen bonds

Biochemical Pathways

Given the broad range of biological activities associated with thiourea derivatives , it is likely that multiple pathways could be affected

Pharmacokinetics

The compound’s molecular weight (18323 g/mol) suggests that it could potentially be absorbed and distributed in the body. The presence of the methoxypyridinyl group could influence the compound’s metabolism and excretion, but further studies would be needed to confirm this.

Result of Action

Given the known biological activities of thiourea derivatives , it is possible that the compound could exert effects such as inhibiting bacterial growth, reducing oxidative stress, inhibiting cancer cell proliferation, reducing inflammation, inhibiting Alzheimer’s disease progression, inhibiting tuberculosis bacteria, and inhibiting malaria parasites. The specific effects would likely depend on the compound’s targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-3-yl)thiourea typically involves the reaction of 2-methoxypyridine-3-amine with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyridin-3-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methoxypyridin-3-yl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the production of dyes, photographic chemicals, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloropyridin-3-yl)thiourea
  • (2-Methylpyridin-3-yl)thiourea
  • (2-Hydroxypyridin-3-yl)thiourea

Uniqueness

(2-Methoxypyridin-3-yl)thiourea is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to other similar compounds. This structural feature also influences its biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(2-methoxypyridin-3-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-11-6-5(10-7(8)12)3-2-4-9-6/h2-4H,1H3,(H3,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMVCPFWSGSMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103427-47-9
Record name (2-methoxypyridin-3-yl)thiourea
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